![molecular formula C13H15N3O3 B2452017 1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide CAS No. 1428379-24-1](/img/structure/B2452017.png)
1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide
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Description
1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide, commonly known as ACPCA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. ACPCA belongs to the class of azetidine carboxamide derivatives and has been studied for its effects on various biological systems.
Scientific Research Applications
Synthesis and Biological Activity:
Antimicrobial and Antioxidant Activity : A study conducted by Devi et al. (2010) explored the synthesis of various azetidine derivatives, including 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidine-1-yl) naphtha [2,1-b]furan-2-carboxamides, which were evaluated for their antioxidant and antimicrobial activities. This research demonstrates the potential of azetidine derivatives in developing new antimicrobial and antioxidant agents (Devi, Ramaiah, Roopa, & Vaidya, 2010).
Biological Activity of Azetidines : Panchasara and Pande (2009) synthesized compounds like 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-one, evaluating them for antibacterial and antifungal activities. This further highlights the potential of azetidine derivatives in medicinal chemistry (Panchasara & Pande, 2009).
Chemical Properties and Reactions:
Chemical Synthesis and Reactions : Studies by Stevenson, Nieuwenhuyzen, and Osborne (2002) show that N-acetyl-2-azetine undergoes Lewis acid catalyzed reactions to form tetrahydroquinolines, illustrating the chemical reactivity of azetidine derivatives in synthetic organic chemistry (Stevenson, Nieuwenhuyzen, & Osborne, 2002).
Synthesis and Characterization : The synthesis and characterization of novel Schiff Bases and Azetidines derived from phenyl urea derivatives were explored by Nagavolu et al. (2017), showcasing the versatility of azetidine derivatives in the synthesis of potentially medicinally active compounds (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).
properties
IUPAC Name |
1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(17)16-6-9(7-16)13(19)15-11-5-3-2-4-10(11)12(14)18/h2-5,9H,6-7H2,1H3,(H2,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECDVFMSPKTWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide |
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